molecular formula C5H2ClF4NO B6312456 3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one CAS No. 10528-34-4

3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one

Cat. No. B6312456
CAS RN: 10528-34-4
M. Wt: 203.52 g/mol
InChI Key: SOUFZQWFTRAJRV-UHFFFAOYSA-N
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Description

3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one (ACTF) is a cyclic compound with a unique structure that has been widely studied due to its wide range of applications in various fields, including scientific research, drug development, and lab experiments. Its unique structure has enabled it to be used as a building block for various compounds, as well as for its potential therapeutic applications.

Scientific Research Applications

3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one has been widely studied due to its potential applications in various scientific research areas. It has been used as a building block for various compounds, such as polymers and dendrimers, which can be used for various purposes, such as drug delivery systems and nanomaterials. Additionally, it has been used in the synthesis of various organic compounds, such as peptides and amino acids, which can be used for the development of new drugs. Furthermore, it has been used in the synthesis of various novel materials, such as silicate glasses, which can be used for various applications, such as optical and electronic devices.

Mechanism of Action

The mechanism of action of 3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one is not yet fully understood. However, it is believed that its unique structure enables it to interact with various molecules in various ways. For example, it is believed that it can interact with various proteins, such as enzymes, to alter their activity. Additionally, it is believed that it can interact with various nucleic acids, such as DNA and RNA, to alter their activity. Furthermore, it is believed that it can interact with various lipids, such as phospholipids, to alter their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one are not yet fully understood. However, it is believed that its unique structure enables it to interact with various molecules in various ways, which can lead to various biochemical and physiological effects. For example, it is believed that it can interact with various proteins, such as enzymes, to alter their activity, which can lead to changes in the metabolism of various compounds. Additionally, it is believed that it can interact with various nucleic acids, such as DNA and RNA, to alter their activity, which can lead to changes in gene expression. Furthermore, it is believed that it can interact with various lipids, such as phospholipids, to alter their activity, which can lead to changes in membrane structure and function.

Advantages and Limitations for Lab Experiments

3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one has several advantages for use in lab experiments. Firstly, it is a stable compound, which makes it suitable for use in various experiments. Additionally, it is relatively inexpensive and easily accessible, which makes it an attractive option for various experiments. Furthermore, it is relatively simple to synthesize, which makes it a viable option for various experiments.
However, there are also some limitations associated with using 3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one in lab experiments. Firstly, its unique structure can make it difficult to work with in some experiments. Additionally, its relatively low solubility can make it difficult to work with in some experiments. Furthermore, its relatively low reactivity can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for the study of 3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one. Firstly, further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to better understand its potential applications in various scientific research areas. Furthermore, further research could be conducted to develop new methods for synthesizing 3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one, as well as to develop new methods for utilizing it in various experiments. Finally, further research could be conducted to develop new therapeutic applications for 3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one.

Synthesis Methods

3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one can be synthesized from various starting materials, including cyclopentadiene and chloroform. The reaction begins with the reaction of cyclopentadiene with chloroform to form a chlorocyclopentadiene. This reaction is followed by the addition of a base, such as sodium hydroxide or potassium hydroxide, to the chlorocyclopentadiene, which then forms 3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one. The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at a temperature of around -78°C.

properties

IUPAC Name

3-amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF4NO/c6-1-2(11)4(7,8)5(9,10)3(1)12/h11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUFZQWFTRAJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(C(C1=O)(F)F)(F)F)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-chloro-4,4,5,5-tetrafluorocyclopent-2-en-1-one

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